molecular formula C16H11NO2 B011626 2-(Naphthalen-2-YL)isonicotinic acid CAS No. 100004-92-0

2-(Naphthalen-2-YL)isonicotinic acid

Cat. No.: B011626
CAS No.: 100004-92-0
M. Wt: 249.26 g/mol
InChI Key: JKNXWLTZXMLVLQ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-YL)isonicotinic acid, also known as NYIA, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. NYIA belongs to the class of isonicotinic acid derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Coordination Polymers and Lanthanide(III) Complexes

Under hydrothermal conditions, 1,4-naphthalenedicarboxylic acid reacts with lanthanide(III) chloride, forming coordination polymers with potential applications in materials science, highlighting the structural versatility and functional properties of these complexes. The incorporation of second ligands like 4,4′-bipyridine results in 3D porous structures with potential applications in photophysics and magnetism. This demonstrates the significance of naphthalene derivatives in designing functional materials with specific optical and magnetic properties (Xiang-Jun Zheng et al., 2005).

Enantioselective Recognition and Sensing

Naphthalene derivatives have been shown to enable enantioselective recognition of amines, serving as circular dichroism sensors. This application is crucial for chiral analysis and separation techniques, offering a pathway for the development of novel sensory materials and enantioselective catalysts (M. Ghosn, C. Wolf, 2011).

Photoluminescent and Magnetic Properties

The synthesis and study of Cd(II) complexes with various aromatic carboxylate ligands, including naphthalene-carboxylic acid, have revealed insights into how the structure of ligands influences the photoluminescent and magnetic properties of the resulting materials. This research provides a foundation for the development of advanced materials for optoelectronic applications and magnetic sensors (Chun-sen Liu et al., 2006).

Regioselective Diboration and Cross-Coupling

Research on differentially protected diboron compounds, including those bearing naphthalene groups, has unveiled methodologies for regioselective diboration of alkynes. This work is pivotal for organic synthesis, providing efficient routes to alkenylboronic acid derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals production (N. Iwadate, M. Suginome, 2010).

Inverse Bilayer Structures in Cation Salts

Investigations into 1,1′-binaphthalene-2,2′-diyl phosphate salts have uncovered inverse bilayer structures characterized by a separation of hydrophobic and hydrophilic regions. This research contributes to the understanding of molecular interactions and the design of materials with specific molecular orientations, relevant for applications in nanotechnology and material science (New Journal of Chemistry, 2006).

Properties

IUPAC Name

2-naphthalen-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXWLTZXMLVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540645
Record name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100004-92-0
Record name 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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